molecular formula C11H12ClNO2 B1530757 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1519318-14-9

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1530757
CAS No.: 1519318-14-9
M. Wt: 225.67 g/mol
InChI Key: FPGYADRKFPWWLU-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12ClNO2 . It has a molecular weight of 225.67 . The compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) .


Physical and Chemical Properties Analysis

“this compound” is a white to off-white solid . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of Pyrrolidine-1-Sulfonylarene Derivatives : A study by Smolobochkin et al. (2017) explored the acid-catalyzed reaction of a related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, with phenols to synthesize new 1-(arylsulfonyl)pyrrolidines. This reaction is under mild conditions and provides a method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Synthesis of Medicinal Compounds

  • Stereospecific Synthesis of Baclofen and PCPGABA : Yoshifuji and Kaname (1995) reported the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid] via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines. This synthesis involves hydrogenation and ruthenium tetroxide oxidation, highlighting the compound's utility in synthesizing chiral medicinal compounds (Yoshifuji & Kaname, 1995).

Antimicrobial Activity

  • Antimicrobial Activity of Related Compounds : A novel compound related to 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid was studied by Nural et al. (2018). The compound showed significant antimicrobial activity against bacterial strains like S. aureus and E. coli, as well as antimycobacterial activity against M. tuberculosis H37Rv (Nural et al., 2018).

Catalysis in Synthesis

  • Use in Ionic Liquid Catalysis : Godse et al. (2017) utilized a related compound, L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), as a Bronsted acidic ionic liquid to promote the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. This demonstrates the compound's potential use in catalysis and green chemistry (Godse et al., 2017).

Extraction Studies

  • Extraction of Nicotinic Acid : Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid, showing the relevance of related pyrrolidine derivatives in extraction processes in the food and pharmaceutical industries (Kumar & Babu, 2009).

Safety and Hazards

The compound is classified as an irritant . It is recommended to avoid inhalation, skin contact, and eye contact .

Future Directions

Pyrrolidine derivatives, including “1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid”, have significant potential in drug discovery due to their versatile scaffold . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can interact with enzymes that have binding sites for nitrogen-containing heterocycles. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction . Additionally, the chlorophenyl group can engage in hydrophobic interactions with proteins, potentially altering their conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades . These changes can affect gene expression patterns, resulting in altered cellular functions such as proliferation, differentiation, or apoptosis . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its pyrrolidine ring and chlorophenyl group . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit more pronounced biological activity . Threshold effects can be observed, where a certain dosage is required to elicit a significant biological response . Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have different biological activities . Additionally, the compound can influence the activity of metabolic enzymes, resulting in changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . For instance, the compound may be transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments . Additionally, the compound’s distribution within tissues can influence its overall biological activity and potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGYADRKFPWWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519318-14-9
Record name 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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